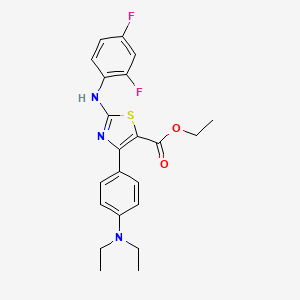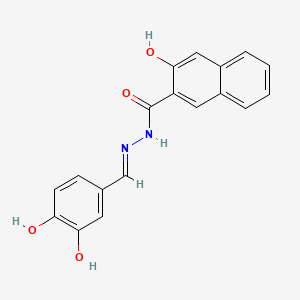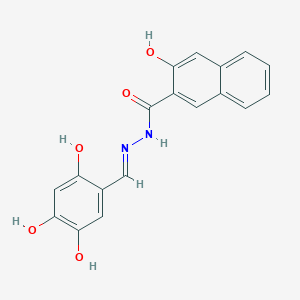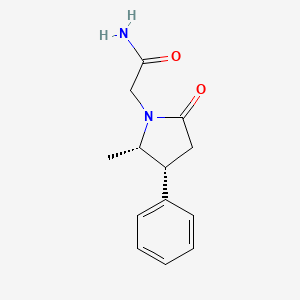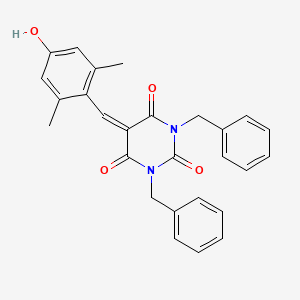
1,3-Dibenzyl-5-(4-hydroxy-2,6-dimethylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
EML 425 is a non-competitive inhibitor of the lysine acetyltransferase type 3 (KAT3) histone acetyltransferase p300 and CREB-binding protein (CBP; IC50s = 2.9 and 1.1 µM, respectively). It prevents glucose-induced cataract formation in isolated rat lens when used at a concentration of 200 µM.
EML 425 is a reversible and non-competitive CBP/p300 inhibitor that is cell permeable (IC50 values are 1.1 and 2.9 μM, respectively).
Scientific Research Applications
Supramolecular Structures
The compound is part of a family studied for their supramolecular structures. Research by Rezende et al. (2005) on similar compounds has found a range of hydrogen-bonded structures and intramolecular charge separations, which can be significant for understanding molecular interactions in various fields, including materials science and pharmacology (Rezende et al., 2005).
Synthesis and Molecular Interactions
Sepay et al. (2016) developed an efficient method for synthesizing similar compounds, revealing their potential in binding with proteins like β-lactoglobulin. This aspect could be relevant for drug design and protein interaction studies (Sepay et al., 2016).
Catalysis and Synthesis
A study by Brahmachari and Nayek (2017) on related compounds showcases a catalyst-free synthesis method, which could be crucial for developing eco-friendly and efficient pharmaceutical manufacturing processes (Brahmachari & Nayek, 2017).
Cardiovascular and Antihypertensive Properties
Research by Irshad et al. (2022) on pyrimidine derivatives, which include the compound , indicates their potential as antihypertensive agents due to their calcium channel blockade activity. This finding is significant for cardiovascular drug research (Irshad et al., 2022).
Fluorescence and Spectral Properties
A study by Mendigalieva et al. (2022) on similar compounds demonstrates their potential in fluorescence applications, changing emission color based on substituents. This property could be crucial in developing new materials for optical and electronic devices (Mendigalieva et al., 2022).
Biochemical Analysis
Biochemical Properties
EML 425 plays a crucial role in biochemical reactions by inhibiting CBP and p300, two proteins that are critical for gene expression and cellular function . The compound interacts with these proteins by binding to them, thereby preventing them from carrying out their normal functions .
Cellular Effects
EML 425 has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression and cellular metabolism. Specifically, EML 425 has been shown to reduce the acetylation of lysine H4K5 and H3K9 in U937 cells, which can have significant effects on gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of action of EML 425 involves its binding interactions with CBP and p300. It acts as a reversible inhibitor, noncompetitive versus both acetyl-CoA and a histone H3 peptide . This means that EML 425 can bind both the free enzyme and the enzyme-substrate complex, although with unequal affinity constants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EML 425 have been observed to change over time. The compound has good cell permeability , which allows it to exert its effects within cells
properties
IUPAC Name |
1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQBJDYUPNAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



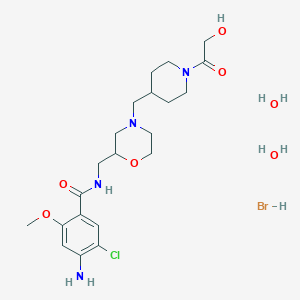
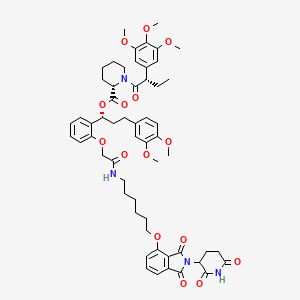
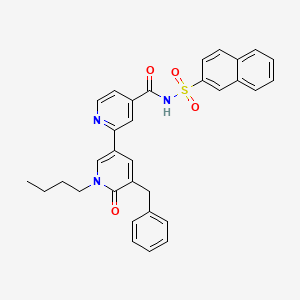



![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)
